1-(4-Methoxybenzyl)piperidin-3-ol 1-(4-Methoxybenzyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.: 148729-36-6
VCID: VC8075578
InChI: InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3
SMILES: COC1=CC=C(C=C1)CN2CCCC(C2)O
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

1-(4-Methoxybenzyl)piperidin-3-ol

CAS No.: 148729-36-6

Cat. No.: VC8075578

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzyl)piperidin-3-ol - 148729-36-6

Specification

CAS No. 148729-36-6
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]piperidin-3-ol
Standard InChI InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3
Standard InChI Key BHSIHYZSNGOYDV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CCCC(C2)O
Canonical SMILES COC1=CC=C(C=C1)CN2CCCC(C2)O

Introduction

Synthesis and Manufacturing

Primary Synthesis Route

The synthesis of 1-(4-Methoxybenzyl)piperidin-3-ol typically involves the reaction of 4-methoxybenzyl chloride with piperidin-3-ol under alkaline conditions. The process proceeds via nucleophilic substitution, where the hydroxyl group of piperidin-3-ol displaces the chloride ion from 4-methoxybenzyl chloride. Key parameters include:

  • Solvent: Ethanol or methanol, facilitating reflux conditions.

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3) to deprotonate piperidin-3-ol.

  • Temperature: Reflux at 70–80°C for 6–12 hours.

  • Purification: Recrystallization or column chromatography yields a purity >95%.

This method achieves scalability in industrial settings through continuous flow reactors, optimizing reaction time and reducing byproducts.

Alternative Synthetic Approaches

While the primary method dominates, alternative routes include:

  • Reductive Amination: Reaction of 4-methoxybenzaldehyde with piperidin-3-ol in the presence of a reducing agent like sodium borohydride (NaBH4\text{NaBH}_4) .

  • Protection-Deprotection Strategies: Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic removal .

Comparative yields and efficiency are summarized below:

MethodYield (%)Purity (%)Key Advantage
Alkaline Substitution75–8595–98Scalability
Reductive Amination60–7090–92Mild conditions
Boc Protection70–7593–95Avoids side reactions

Physicochemical Properties

Structural Characteristics

The compound’s structure comprises:

  • Piperidine Ring: Adopts a chair conformation, with the hydroxyl group at C3 introducing stereochemical complexity.

  • 4-Methoxybenzyl Group: The methoxy substituent enhances lipophilicity, influencing bioavailability.

Crystallographic studies of related derivatives (e.g., 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one) reveal:

  • Dihedral Angle: 79.25° between the aromatic ring and piperidine plane .

  • Hydrogen Bonding: O–H···O interactions form inversion dimers, stabilizing the crystal lattice .

Spectroscopic Data

  • IR (KBr): νOH\nu_{\text{OH}} 3350 cm1^{-1}, νC-O\nu_{\text{C-O}} 1250 cm1^{-1} .

  • NMR (1^1H): δ 3.75 (s, 3H, OCH3_3), δ 3.55–3.65 (m, 1H, CH-OH), δ 2.40–2.60 (m, 4H, piperidine H).

  • MS (ESI+): m/z 222.14 [M+H]+^+ .

Biological Applications and Mechanisms

Pharmaceutical Intermediate

1-(4-Methoxybenzyl)piperidin-3-ol is a precursor in synthesizing:

  • Neurological Agents: Analogues targeting serotonin (5-HT) and dopamine receptors.

  • Antimalarial Compounds: Structural similarity to febrifugine intermediates enables derivatization for antiparasitic activity .

Receptor Interactions

Research highlights its affinity for:

  • σ Receptors: Modulates calcium signaling and neurotransmitter release, relevant in pain management .

  • Opioid Receptors: Derivatives exhibit analgesic properties in murine models.

Comparative Analysis with Derivatives

DerivativeStructural ModificationBiological Activity
1-(3-Methoxyphenyl)piperidin-4-olMethoxy at C3, OH at C4Opioid receptor modulation
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-oneCarbonyl at C2, OH at C3Antimalarial
1-[(4-Amino-3-methoxyphenyl)methyl]piperidin-4-olAmino substitutionEnhanced receptor affinity

Future Directions

  • Mechanistic Studies: Elucidate exact receptor-binding dynamics via X-ray crystallography.

  • Synthetic Optimization: Develop enantioselective routes to isolate bioactive stereoisomers.

  • Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models.

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